molecular formula C23H30N2O2 B15021114 N,N'-bis(4-methylphenyl)nonanediamide

N,N'-bis(4-methylphenyl)nonanediamide

Cat. No.: B15021114
M. Wt: 366.5 g/mol
InChI Key: RCWZWZVTCOYNMN-UHFFFAOYSA-N
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Description

N,N’-bis(4-methylphenyl)nonanediamide is an organic compound with a molecular formula of C23H32N2O2. It is characterized by the presence of two 4-methylphenyl groups attached to a nonanediamide backbone. This compound is known for its applications in various fields, including materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methylphenyl)nonanediamide typically involves the reaction of 4-methylbenzenamine with nonanedioyl dichloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-methylphenyl)nonanediamide can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methylphenyl)nonanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N,N’-bis(4-methylphenyl)nonanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials, such as polymers and organic electronic devices.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methylphenyl)nonanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-methylphenyl)nonanediamide
  • N,N’-bis(4-cyanophenyl)nonanediamide
  • N,N’-bis(4-methoxyphenyl)nonanediamide

Uniqueness

N,N’-bis(4-methylphenyl)nonanediamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its methyl groups on the phenyl rings can influence its reactivity and interactions with other molecules, making it suitable for specialized applications in materials science and organic electronics.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N,N'-bis(4-methylphenyl)nonanediamide

InChI

InChI=1S/C23H30N2O2/c1-18-10-14-20(15-11-18)24-22(26)8-6-4-3-5-7-9-23(27)25-21-16-12-19(2)13-17-21/h10-17H,3-9H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

RCWZWZVTCOYNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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